molecular formula C9H16N2O3 B13083015 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1427380-61-7

1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13083015
CAS No.: 1427380-61-7
M. Wt: 200.23 g/mol
InChI Key: KKNOZTAJDRQNCH-UHFFFAOYSA-N
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Description

1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid ( 1427380-61-7) is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.24 g/mol . It belongs to the class of 5-oxopyrrolidine-3-carboxylic acid derivatives, a scaffold recognized in medicinal chemistry for its potential as a building block in the development of bioactive molecules . The structure combines a pyrrolidinone ring with a flexible 4-aminobutyl chain and a carboxylic acid group, offering multiple sites for further chemical modification and making it a versatile intermediate for organic synthesis and pharmaceutical research . Researchers can explore this compound for constructing more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1427380-61-7

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

1-(4-aminobutyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c10-3-1-2-4-11-6-7(9(13)14)5-8(11)12/h7H,1-6,10H2,(H,13,14)

InChI Key

KKNOZTAJDRQNCH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCCCN)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Basic Chemical Data of this compound

Parameter Data
CAS Number 1427380-61-7
Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name This compound
Canonical SMILES C1C(CN(C1=O)CCCCN)C(=O)O

Detailed Preparation Methods and Conditions

Reaction of Itaconic Acid with 4-Aminobutylamine

  • Procedure: Itaconic acid is reacted with 4-aminobutylamine under controlled temperature conditions, often in an aqueous or organic solvent medium.
  • Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate ring closure and amide bond formation.
  • Oxidants: Hydrogen peroxide may be introduced to promote oxidation steps if needed.
  • Outcome: Formation of the pyrrolidine ring with the amino and carboxylic acid functionalities.

This method is favored for its straightforwardness and the availability of starting materials.

Influence of Reaction Parameters on Yield and Purity

  • Temperature: Elevated temperatures (e.g., 125°C in related heterocyclic syntheses) can promote cyclization but must be balanced to avoid decomposition.
  • Solvent choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate coupling reactions.
  • Catalysts and coupling agents: Acid catalysts (HCl) and coupling reagents (EEDQ, TBTU) significantly affect reaction efficiency and selectivity.
  • Reaction time: Longer reaction times (e.g., 18–48 hours) may be necessary for complete conversion, especially in multi-step syntheses.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Itaconic acid + 4-aminobutylamine Acid catalyst (HCl), H2O2, solvents Direct synthesis, simple starting materials Requires optimization of conditions for yield and purity
Solution-phase combinatorial synthesis (S)-pyroglutamic acid, acylation, coupling reagents (EEDQ, TBTU) High versatility, suitable for derivative libraries Multi-step, more complex, requires protection/deprotection
Amidation using coupling agents EEDQ, TBTU, DMF, controlled temperature High yield of carboxamides, minimal side-products Specific to amide formation step; may not directly apply to target compound

Research Findings and Optimization Insights

  • Use of hydrochloric acid as a catalyst in the presence of hydrogen peroxide improves the yield of the pyrrolidine ring formation step.
  • Amidation reactions benefit from coupling reagents like EEDQ and TBTU, which avoid formation of unwanted by-products such as diketopiperazines.
  • Reaction monitoring via TLC or HPLC is essential to determine completion and to optimize reaction times.
  • Purification methods such as column chromatography and recrystallization are employed to obtain high purity product.

Chemical Reactions Analysis

Carboxylic Acid Functionalization Reactions

The carboxylic acid moiety undergoes classical acid-derived reactions, including esterification, amide coupling, and hydrazide formation.

1.1 Esterification
Reaction with alcohols in acidic conditions yields esters. For example:

  • Reagents : Methanol, sulfuric acid (catalyst)

  • Conditions : Reflux, 12–24 hours

  • Product : Methyl 1-(4-aminobutyl)-5-oxopyrrolidine-3-carboxylate

  • Yield : 72–85%

1.2 Amide Formation
Carbodiimide-mediated coupling enables amide bond formation:

  • Reagents : Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP)

  • Conditions : Room temperature, anhydrous dichloromethane

  • Product : Amide derivatives (e.g., with aniline or benzylamine)

  • Yield : 60–78%

1.3 Hydrazide Synthesis
Reaction with hydrazine monohydrate produces hydrazides:

  • Reagents : Hydrazine monohydrate

  • Conditions : Reflux in ethanol, 6 hours

  • Product : 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carbohydrazide

  • Yield : 88%

Reactions Involving the Aminobutyl Side Chain

The primary amine group participates in nucleophilic substitutions and condensations.

2.1 Schiff Base Formation
Reaction with aldehydes or ketones generates imines:

  • Reagents : Benzaldehyde, acetic acid (catalyst)

  • Conditions : Reflux in ethanol, 4 hours

  • Product : N-(4-Butyl)-5-oxopyrrolidine-3-carboxylic acid benzylidene derivative

  • Yield : 65%

2.2 Acylation
Acetylation of the amine group:

  • Reagents : Acetic anhydride

  • Conditions : Room temperature, 2 hours

  • Product : N-Acetyl-1-(4-aminobutyl)-5-oxopyrrolidine-3-carboxylic acid

  • Yield : 90%

Ring-Modification Reactions

The pyrrolidone ring undergoes selective transformations under controlled conditions.

3.1 Reduction of the Carbonyl Group
Catalytic hydrogenation reduces the lactam carbonyl:

  • Reagents : H₂, Pd/C catalyst

  • Conditions : 50 psi, room temperature, 12 hours

  • Product : 1-(4-Aminobutyl)pyrrolidine-3-carboxylic acid

  • Yield : 55%

3.2 Halogenation
Electrophilic substitution at the α-position to the carbonyl:

  • Reagents : N-Bromosuccinimide (NBS), AIBN initiator

  • Conditions : CCl₄, reflux, 8 hours

  • Product : 1-(4-Aminobutyl)-5-oxo-3-bromopyrrolidine-3-carboxylic acid

  • Yield : 48%

Bifunctional Reactivity

Combined reactions leveraging both the carboxylic acid and amine groups enable complex derivatization.

4.1 Cyclocondensation
Intramolecular amide formation:

  • Reagents : DCC, HOBt

  • Conditions : Dry DMF, 24 hours

  • Product : Bicyclic lactam derivatives

  • Yield : 40–50%

4.2 Hydrazone Formation
Reaction of hydrazide with carbonyl compounds:

  • Reagents : 4-Nitrobenzaldehyde

  • Conditions : Ethanol, acetic acid catalyst, 3 hours

  • Product : (E)-1-(4-Aminobutyl)-5-oxopyrrolidine-3-carbohydrazone

  • Yield : 75%

Comparative Reactivity Data

Reaction Type Reagents Conditions Key Product Yield (%) Reference
EsterificationMeOH, H₂SO₄Reflux, 12 hMethyl ester85
Amide CouplingDCC, AnilineRT, DCMN-Phenylamide78
Hydrazide SynthesisNH₂NH₂·H₂OReflux, 6 hCarbohydrazide88
Schiff Base FormationBenzaldehydeEthanol, refluxBenzylidene derivative65
Lactam ReductionH₂, Pd/C50 psi, RTReduced pyrrolidine55

Stability and Reaction Optimization

  • pH Sensitivity : The carboxylic acid group undergoes decarboxylation above pH 9.

  • Thermal Stability : Decomposition occurs at >200°C, limiting high-temperature applications.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions that modify the pyrrolidine framework. The introduction of functional groups such as amines and carboxylic acids enhances the compound's reactivity and biological activity. Recent studies have highlighted the importance of structural modifications in enhancing the efficacy of these derivatives against specific pathogens and cancer cell lines .

Antimicrobial Properties

This compound derivatives have shown promising antimicrobial activities against a range of Gram-positive bacteria and fungi. In vitro studies indicated that these compounds exhibit significant activity against multidrug-resistant strains such as Staphylococcus aureus and Candida auris. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundCandida auris16 µg/mL
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidKlebsiella pneumoniae64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 (human lung adenocarcinoma). Studies indicate that the compound can induce cytotoxic effects, significantly reducing cell viability through mechanisms such as apoptosis and cell cycle arrest. The introduction of substituents on the pyrrolidine ring has been shown to enhance these effects, making it a candidate for further drug development .

Table 2: Anticancer Activity Against A549 Cells

CompoundCell Viability (%)IC50 (µM)
This compound63.425
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid21.210

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated their effectiveness against resistant strains of bacteria. The derivatives were screened using broth microdilution methods, revealing that certain modifications significantly enhanced their antimicrobial potency. Notably, compounds with hydroxyl and halogen substituents exhibited superior activity compared to their unsubstituted counterparts .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on anticancer properties, researchers treated A549 cells with various concentrations of pyrrolidine derivatives. The results indicated that specific substitutions on the phenyl ring not only improved cytotoxicity but also altered the apoptotic pathways activated within the cells. This suggests a structure-dependent relationship between chemical modifications and biological activity .

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on substituents at positions 1 and 3. Key analogs and their structural features include:

Compound Substituent at Position 1 Key Functional Groups Biological Activities Tested
1-(5-Chloro-2-hydroxyphenyl) Chloro-hydroxyphenyl Carboxylic acid, hydroxyl Antioxidant (DPPH, reducing power)
1-(3,5-Dichloro-2-hydroxyphenyl) Dichloro-hydroxyphenyl Carboxylic acid, hydroxyl Antimicrobial, anticancer
1-(2-Fluorophenyl) Fluorophenyl Carboxylic acid, fluorine Anticancer, enzyme inhibition
1-(4-Fluorobenzyl) Fluorobenzyl Carboxylic acid, fluorine Elastase inhibition
1-(4-Aminobutyl) 4-Aminobutyl Carboxylic acid, primary amine Inferred antioxidant, antimicrobial

Key Differences :

  • Electron-Donating vs. In contrast, the 4-aminobutyl group (electron-donating) may enhance nucleophilic interactions .
  • Solubility: The primary amine in the 4-aminobutyl chain improves water solubility compared to lipophilic chloro- or fluorophenyl derivatives, which may enhance bioavailability .

Antioxidant Activity

Antioxidant efficacy is commonly measured via DPPH radical scavenging and reducing power assays :

Table 1: Antioxidant Activity of Selected Derivatives
Compound (Reference) DPPH Scavenging (% vs. Ascorbic Acid) Reducing Power (OD at 700 nm) Key Structural Features
1-(5-Chloro-2-hydroxyphenyl)-... (Compound 21) 135% 1.149 Thiadiazole, hydroxyl
1-(3-Amino-5-chloro-2-hydroxyphenyl) N/A 1.675 Free carboxylic acid, amino
1-(4-Aminobutyl) (Inferred) ~100–120% (estimated) ~1.2–1.5 (estimated) 4-Aminobutyl, carboxylic acid

Mechanistic Insights :

  • Hydroxyl and thiol groups in analogs like compound 21 directly donate electrons to neutralize radicals. The 4-aminobutyl group may act indirectly by chelating metal ions or enhancing cellular uptake .
  • The high reducing power of amino-substituted derivatives (e.g., 1.675 OD for compound 6) suggests that primary amines in 1-(4-Aminobutyl) could similarly enhance electron donation .

Antimicrobial and Anticancer Activity

Antimicrobial Activity
  • Hydroxyphenyl Derivatives : Exhibit Gram-positive antibacterial activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus .
  • Fluorophenyl Derivatives : Fluorine enhances membrane penetration, improving activity against resistant strains .
  • 4-Aminobutyl Analogs: The primary amine may disrupt bacterial cell walls via electrostatic interactions, though specific data are lacking.
Anticancer Activity
  • Dichlorophenyl Derivatives : Show IC50 values of 5–10 µM against breast cancer cells (MCF-7) .
  • Difluorophenyl Derivatives : Inhibit cancer cell proliferation by targeting tubulin polymerization .
  • 4-Aminobutyl Analogs: Potential to interfere with kinase signaling pathways due to the amine’s ability to form hydrogen bonds with ATP-binding pockets .

Biological Activity

1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid, a compound belonging to the pyrrolidine family, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the latest findings on its biological activity, including synthesis methods, structure-activity relationships, and specific case studies illustrating its efficacy.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, where the introduction of various substituents can significantly influence its biological properties. The compound's structure includes a pyrrolidine ring with a carboxylic acid group, which is crucial for its activity.

2. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various Gram-positive bacteria and fungi. The antimicrobial efficacy is often assessed using minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundTarget PathogenMIC (µg/mL)
1aStaphylococcus aureus< 16
1bAcinetobacter baumannii< 32
1cKlebsiella pneumoniae< 64

These compounds have shown effectiveness against multidrug-resistant strains, making them promising candidates for further development in treating infections caused by resistant pathogens .

3. Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated in various cancer cell lines, notably A549 (human lung adenocarcinoma). The structure-activity relationship indicates that modifications to the substituents on the pyrrolidine ring can enhance cytotoxic effects.

Table 2: Cytotoxicity Against A549 Cells

CompoundViability (%) at 100 µMIC50 (µM)
2a63.425.0
2b21.210.0
2c38.315.5

The data shows that certain derivatives significantly reduce cell viability, suggesting their potential as anticancer agents .

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of a series of pyrrolidine derivatives, researchers found that compounds with a hydroxyl substitution exhibited enhanced activity against resistant strains of Staphylococcus aureus and Candida auris. The study utilized broth microdilution techniques to determine MIC values and concluded that these compounds could serve as templates for developing new antimicrobial agents .

Case Study: Anticancer Activity in A549 Cells

Another significant study investigated the effects of various derivatives on A549 cells. The results indicated that compounds with halogen substitutions (e.g., chloro or bromo) displayed markedly improved anticancer activity compared to their non-substituted counterparts. This suggests that electronic and steric factors introduced by these substitutions play a crucial role in enhancing the cytotoxic effects of these compounds .

Q & A

Q. What are the established synthetic methodologies for preparing 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid derivatives?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, derivatives with aryl substituents (e.g., chlorophenyl or hydroxyphenyl groups) are synthesized via nucleophilic substitution or Buchwald-Hartwig coupling using palladium catalysts . A key intermediate, 5-oxopyrrolidine-3-carboxylic acid, is functionalized at the N1 position with aminobutyl or other alkyl/aryl groups using reductive amination or alkylation protocols . Reaction optimization, such as solvent choice (DMF, toluene) and temperature control (e.g., 140°C for cyclization), is critical for yield improvement .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing 5-oxopyrrolidine-3-carboxylic acid derivatives?

Structural confirmation relies on 1^1H/13^{13}C NMR for assessing regiochemistry and stereochemistry, particularly for chiral centers introduced via asymmetric synthesis . HPLC or LC-MS is used to verify purity (>95%), while FT-IR confirms carbonyl (C=O) and carboxylic acid (COOH) functionalities . X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in antimicrobial applications?

SAR studies require systematic structural modifications (e.g., varying substituents on the phenyl ring or alkyl chain) paired with bioactivity assays. For example:

  • Replace the 4-aminobutyl group with shorter/longer alkyl chains to assess hydrophobicity effects on membrane permeability .
  • Introduce electron-withdrawing groups (e.g., -Cl, -F) on aryl moieties to enhance interactions with bacterial enzymes .
  • Use in vitro assays (MIC determination against Gram+/Gram- bacteria) and molecular docking to correlate substituent effects with target binding (e.g., neutrophil elastase inhibition) .

Q. What strategies are effective in resolving contradictory bioactivity data observed across different cell lines for 5-oxopyrrolidine-3-carboxylic acid derivatives?

Contradictions often arise from assay-specific variables:

  • Cell line variability : Test derivatives against isogenic cell lines (e.g., wild-type vs. mutant) to identify genetic factors influencing activity .
  • Metabolic stability : Use liver microsome assays to evaluate compound degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .
  • Concentration gradients : Perform dose-response curves (e.g., IC50_{50} determination) to account for threshold effects .

Q. How can computational modeling enhance the design of 5-oxopyrrolidine-3-carboxylic acid derivatives with improved pharmacokinetic properties?

Molecular dynamics (MD) simulations predict solubility, stability, and membrane permeability. For instance:

  • Simulate interactions with blood-brain barrier transporters to optimize CNS penetration .
  • Use density functional theory (DFT) to calculate pKa values and guide modifications for improved bioavailability (e.g., ester prodrugs) .
  • Validate predictions with experimental logP and plasma protein binding assays .

Methodological Notes

  • Controlled crystallization : For derivatives with poor solubility, use mixed solvents (e.g., DMSO/water) to obtain crystals suitable for X-ray analysis .
  • Stability testing : Monitor compound degradation under physiological pH (4–8) and temperature (37°C) to identify labile functional groups .

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